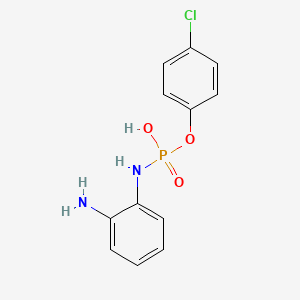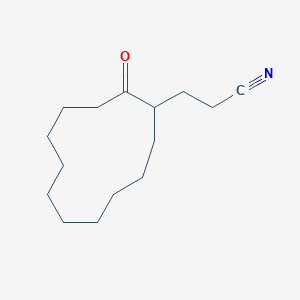![molecular formula C11H14N2 B1621026 3-[(3,4-Dimethylphenyl)amino]propanenitrile CAS No. 36034-61-4](/img/structure/B1621026.png)
3-[(3,4-Dimethylphenyl)amino]propanenitrile
Descripción general
Descripción
“3-[(3,4-Dimethylphenyl)amino]propanenitrile” is a chemical compound with the CAS Number: 36034-61-4 . It has a molecular weight of 174.25 . The IUPAC name for this compound is 3-(3,4-dimethylanilino)propanenitrile . The InChI code for this compound is 1S/C11H14N2/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3 .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14N2 . The InChI key for this compound is GROVOTMEUUNEHM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 79-80 degrees Celsius .Aplicaciones Científicas De Investigación
Photolysis and Reactivity Studies
The study by Guizzardi et al. (2001) explores the generation and reactivity of phenyl cations through the photolysis of chloroaniline derivatives. This research demonstrates the potential of using similar compounds in photochemical transformations to synthesize complex organic structures, highlighting their utility in organic synthesis and materials science (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Catalysis and Bond Formation
Ueno, Chatani, and Kakiuchi (2007) present a ruthenium-catalyzed carbon-carbon bond formation involving the cleavage of an aryl carbon-nitrogen bond in aniline derivatives with organoboronates. This method opens up new pathways for creating complex molecules, underscoring the importance of such compounds in catalytic processes (Ueno, Chatani, & Kakiuchi, 2007).
Synthesis of Heterocyclic Compounds
Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) detail the synthesis of new indole-containing heterocyclic compounds using 2-arylhydrazononitriles, demonstrating the antimicrobial activities of these compounds. This research signifies the potential of 3-[(3,4-Dimethylphenyl)amino]propanenitrile in the development of new pharmaceuticals and antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Electroluminescent Materials
Huang, Wu, Wang, Yang, and Cao (2004) investigate novel electroluminescent conjugated polyelectrolytes based on polyfluorene, which are synthesized through palladium-catalyzed Suzuki coupling reactions. The research emphasizes the application of such compounds in the development of new electroluminescent materials for optoelectronic devices (Huang, Wu, Wang, Yang, & Cao, 2004).
Large-Scale Synthesis Applications
Vishwanatha, Panguluri, Sureshbabu, and Basavaprabhu (2013) review the applications of propanephosphonic acid anhydride (T3P) in organic synthesis, highlighting its utility as a coupling and dehydrating agent. This study points to the versatility of compounds like this compound in facilitating large-scale synthesis and diverse chemical reactions (Vishwanatha, Panguluri, Sureshbabu, & Basavaprabhu, 2013).
Safety and Hazards
The safety information for “3-[(3,4-Dimethylphenyl)amino]propanenitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-(3,4-dimethylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROVOTMEUUNEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368581 | |
| Record name | 3-(3,4-Dimethylanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36034-61-4 | |
| Record name | 3-(3,4-Dimethylanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H,12H-Benzotriazolo[2,1-a]benzotriazole](/img/structure/B1620943.png)




![2-[(2-Oxo-2-phenylethyl)thio]benzoic acid](/img/structure/B1620954.png)
![Dimethyl-[6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]azanium;tetrafluoroborate](/img/structure/B1620955.png)
![7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1620956.png)


![1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B1620962.png)


